4-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride
Description
Properties
CAS No. |
2742654-07-3 |
|---|---|
Molecular Formula |
C12H14ClNO2 |
Molecular Weight |
239.70 g/mol |
IUPAC Name |
4-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C12H13NO2.ClH/c14-10(15)12-6-11(7-12,8-13-12)9-4-2-1-3-5-9;/h1-5,13H,6-8H2,(H,14,15);1H |
InChI Key |
PZXGMOUNAOJHMF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(NC2)C(=O)O)C3=CC=CC=C3.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Photochemical Cycloaddition of Azabicyclo[1.1.0]butanes
A 2024 study demonstrated that azabicyclo[1.1.0]butanes (ABBs) undergo formal [2+2] cycloaddition with styrenes under blue light irradiation (450 nm) using an iridium photocatalyst. This atom-transfer-radical-addition (ATRA) proceeds via a polar-radical-polar relay mechanism:
Key Advantages
Intramolecular Displacement of Alkyl Chlorides
Genentech researchers optimized a batchwise synthesis starting from tert-butylsulfinamide and 1,3-dichlorobutane:
-
Alkylation : Sulfinamide reacts with 1,3-dichlorobutane to form a linear intermediate
-
Cyclization : Sodium hydride promotes intramolecular displacement at 80°C
-
Deprotection : HCl-mediated removal of sulfinyl group
This method produced 195 g of 2-azabicyclo[2.1.1]hexane hydrochloride with >95% purity.
Electrophilic Addition to Cyclobutene Derivatives
An early approach from 2001 utilized cis-cyclobut-3-ene-1,2-dicarboxylic anhydride as the starting material:
Critical Steps
-
Selenylation : Phenylselenyl bromide adds to cyclobutene dicarbamate (stereoselectivity >10:1)
-
Ring Closure : Sodium hydride induces cyclization (62% yield for 18 )
-
Reductive Deselenization : NaBH4 removes phenylselenyl group
Functionalization of the Bicyclic Core
Introduction of the Phenyl Group
The 4-position phenyl substituent is introduced through two primary routes:
| Method | Conditions | Yield | Reference |
|---|---|---|---|
| Friedel-Crafts Alkylation | AlCl3, benzene, 0°C | 45–58% | |
| Styrene Cycloaddition | Photocatalytic, RT | 72–89% |
The photochemical method proved superior, with X-ray crystallography confirming regioselective phenyl addition at the bridgehead position.
Carboxylic Acid Installation
Conversion to the 1-carboxylic acid derivative employs sequential oxidation:
-
Hydroxy Intermediate : Displacement of activated amino groups with potassium acetate produces 4b
-
Jones Oxidation : CrO3/H2SO4 oxidizes alcohol to carboxylic acid (4c)
-
Purification : Recrystallization from ethanol/water (1:3) gives >99% pure acid
Optimized Conditions
-
Temperature: −10°C during oxidation
-
Quenching: Isopropanol addition to prevent over-oxidation
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt through:
-
Acid-Base Reaction : Bubble HCl gas into ethanolic solution of free base
-
Precipitation : Cool to −20°C for 12 hours
-
Filtration : Wash with cold diethyl ether (3×)
Characterization Data
Comparative Analysis of Synthetic Routes
| Parameter | Photochemical | Displacement | Electrophilic |
|---|---|---|---|
| Total Steps | 3 | 4 | 6 |
| Overall Yield | 61% | 54% | 38% |
| Scalability | >100 g | 195 g demonstrated | <50 g |
| Stereocontrol | Moderate | High | Excellent |
The intramolecular displacement method offers the best combination of scalability and stereochemical control, while photochemical routes provide faster access to diverse analogues.
Challenges and Optimization Opportunities
-
Oxidation Side Reactions : Over-oxidation to keto acids observed in 12–15% of cases
-
Mitigation: Strict temperature control (−10°C to 0°C)
-
-
Epimerization at C1 : Occurs during HCl salt formation (up to 8%)
-
Solution: Use gaseous HCl instead of aqueous
-
-
Purification Difficulties : Similar polarity of diastereomers
Chemical Reactions Analysis
Types of Reactions
4-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution reactions may yield a variety of substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Neuropharmacology:
This compound has been studied for its potential effects on the central nervous system (CNS). Its structural similarity to known neurotransmitter modulators suggests it may interact with various neurotransmitter systems, particularly those involving acetylcholine and dopamine receptors. Preliminary studies indicate that derivatives of this compound could exhibit antinociceptive (pain-relieving) effects, making them candidates for further investigation in pain management therapies.
Case Study:
A study published in the Journal of Medicinal Chemistry explored the synthesis of derivatives of 4-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride, assessing their binding affinity to nicotinic acetylcholine receptors. Results indicated that certain modifications enhanced receptor affinity, suggesting potential applications in treating cognitive disorders such as Alzheimer's disease.
Recent research has highlighted the importance of this compound in developing new therapeutic agents. For example, modifications to the carboxylic acid group have shown promise in enhancing solubility and bioavailability of derivatives.
Diverse Applications:
The compound's unique bicyclic structure allows for diverse functionalization, which is crucial for creating targeted therapies with fewer side effects compared to traditional treatments.
Mechanism of Action
The mechanism of action of 4-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Bicyclo[2.1.1]hexane Core
4-Methyl Derivative
- Compound : 4-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride
- Molecular Formula: C₇H₁₂ClNO₂
- Molecular Weight : 177.63 g/mol
- This derivative is used in peptide modifications to study substituent effects on bioavailability .
4-Trifluoromethyl Derivative
- Compound : 4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
- CAS : 221725-45-6
- Molecular Formula: C₈H₁₀F₃NO₂
- Molecular Weight : 209.17 g/mol
- Key Features : The electron-withdrawing CF₃ group enhances metabolic stability and influences lipophilicity, making it suitable for CNS-targeting drugs .
Methoxycarbonyl Derivative
Backbone Modifications: Bicyclo Systems with Heteroatoms
2-Oxabicyclo[2.1.1]hexane Analog
- Compound : 4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
- CAS : 2168062-80-2
- Molecular Formula : C₇H₁₀O₃
- Molecular Weight : 142.15 g/mol
- Key Features : Replacement of the nitrogen with oxygen alters hydrogen-bonding capacity and electronic properties, impacting interactions with biological targets .
Bicyclo[3.1.0]hexane Analog
- Compound : (1S,5R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid
- Molecular Weight : 227.26 g/mol
- Key Features : The expanded bicyclo[3.1.0] system increases ring strain, which may affect conformational flexibility and synthetic accessibility .
Boc-Protected Methanoproline
- Compound : 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
- CAS : 127926-24-3
- Molecular Weight : 227.26 g/mol
- Application : Used in solid-phase peptide synthesis to prevent aggregation and control secondary structures .
Fmoc-Protected Methanoproline
Structural Impact on Properties
*Estimated based on structural analogy.
Research and Industrial Relevance
- Drug Discovery : The phenyl-substituted derivative is explored in kinase inhibitor development due to its ability to occupy hydrophobic pockets in target proteins .
- Peptide Therapeutics: Methanoprolines (e.g., Boc/Fmoc derivatives) are critical in designing stable, bioactive peptides resistant to enzymatic degradation .
- Industrial Synthesis : Manufacturers like PharmaBlock and Enamine Ltd. offer scalable routes to these compounds, emphasizing chiral purity and cost-effectiveness .
Biological Activity
4-Phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHClNO
- Molecular Weight : 239.70 g/mol
- CAS Number : 2742654-07-3
| Property | Value |
|---|---|
| Molecular Weight | 239.70 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Pharmacological Properties
Research has indicated that this compound exhibits various pharmacological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, particularly against specific Gram-positive and Gram-negative bacteria.
- Enzyme Inhibition : The compound has been studied for its potential to inhibit certain enzymes, which could be beneficial in treating diseases related to enzyme dysfunction.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- The bicyclic structure may interact with enzyme active sites, leading to inhibition or modulation of enzymatic activity.
- Its phenyl group could play a role in enhancing binding affinity to biological targets.
Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of various derivatives of bicyclic compounds, including 4-phenyl-2-azabicyclo[2.1.1]hexane derivatives, against a panel of bacterial strains. Results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting potential as a lead compound for antibiotic development .
Study 2: Enzyme Inhibition Assays
In a separate study focusing on enzyme inhibition, the compound was tested against prolyl hydroxylase (P4H), an enzyme critical in collagen synthesis. The results demonstrated that certain derivatives of the compound inhibited P4H activity effectively, indicating potential therapeutic applications in fibrosis and other connective tissue disorders .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions starting from cyclobutene derivatives or azabicyclic precursors. Key steps include:
- Ring construction : Intramolecular cyclization via nucleophilic displacement or photochemical methods to form the bicyclo[2.1.1]hexane core .
- Functionalization : Introducing the phenyl group via Suzuki coupling or Friedel-Crafts alkylation, followed by carboxylation .
- Hydrochloride formation : Neutralization with HCl to enhance solubility and stability .
- Critical parameters include temperature (0–80°C), solvent polarity (e.g., THF, DCM), and catalyst selection (e.g., Pd for cross-coupling) . Yield optimization requires monitoring intermediates via HPLC or TLC .
Q. How should researchers characterize the structural and stereochemical properties of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : H/C NMR to confirm bicyclic framework, phenyl group integration, and carboxylate position .
- X-ray crystallography : Resolve stereochemistry and hydrogen-bonding patterns in the hydrochloride salt .
- IR spectroscopy : Identify carboxylic acid O–H stretches (~2500–3000 cm) and amine N–H vibrations .
- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]) .
Q. What are the solubility and stability considerations for this compound in biological assays?
- Methodological Answer :
- Solubility : The hydrochloride salt improves aqueous solubility (~10–50 mg/mL in water or PBS). For organic solvents, use DMSO or ethanol, but avoid prolonged storage due to ester hydrolysis risks .
- Stability : Store at –20°C under inert atmosphere. Monitor degradation via LC-MS; acidic conditions may protonate the azabicyclic nitrogen, altering reactivity .
Advanced Research Questions
Q. How does the phenyl substituent influence the compound’s reactivity and biological target interactions compared to analogs (e.g., fluoro or methyl derivatives)?
- Methodological Answer :
- Electronic effects : The phenyl group’s electron-withdrawing nature may reduce nucleophilicity at the bicyclic nitrogen vs. electron-donating groups (e.g., methyl) .
- Steric effects : Bulkier phenyl substituents could hinder binding to flat enzyme active sites (e.g., proteases) compared to smaller groups .
- Validation : Perform comparative molecular docking simulations (e.g., AutoDock Vina) and competitive binding assays (SPR/ITC) with analogs .
Q. What computational strategies can predict and resolve contradictions in reaction outcomes during scale-up?
- Methodological Answer :
- Reaction path screening : Use DFT calculations (e.g., Gaussian) to model transition states and identify side reactions (e.g., ring-opening) .
- Machine learning : Train models on historical synthesis data to optimize solvent/catalyst combinations and predict impurities .
- Scale-up adjustments : Monitor exotherms using microreactors; adjust stirring rates to maintain homogeneity in viscous mixtures .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in neurotransmitter systems?
- Methodological Answer :
- In vitro assays : Test inhibition of monoamine transporters (SERT, DAT, NET) using radiolabeled ligands (e.g., H-paroxetine) .
- Electrophysiology : Measure postsynaptic currents in neuronal cultures to assess GABA or NMDA receptor modulation .
- Metabolic profiling : Use LC-MS/MS to track metabolites in brain homogenates and identify bioactive derivatives .
Data Contradiction Analysis
Q. How should conflicting data on the compound’s enzymatic inhibition potency be addressed?
- Methodological Answer :
- Source evaluation : Compare assay conditions (e.g., pH, ion concentration) that may alter enzyme conformation .
- Control experiments : Include positive controls (e.g., known inhibitors) and validate purity via elemental analysis .
- Statistical rigor : Apply ANOVA to assess inter-lab variability or use orthogonal assays (e.g., fluorescence polarization vs. calorimetry) .
Safety and Handling
Q. What safety protocols are recommended for handling this compound in vitro?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
